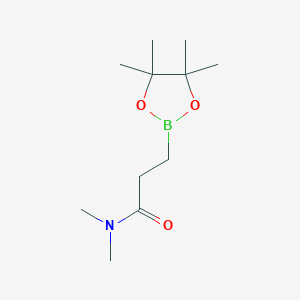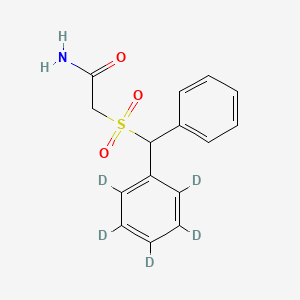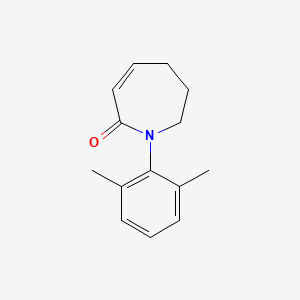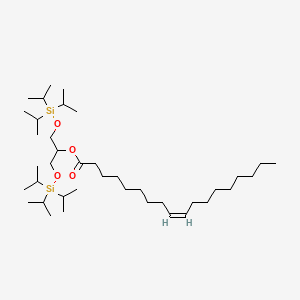
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol is a synthetic compound that belongs to the class of glycerol derivatives. It is characterized by the presence of triisopropylsilyl groups at the 1 and 3 positions of the glycerol backbone and an oleoyl group at the 2 position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol typically involves the protection of the hydroxyl groups of glycerol with triisopropylsilyl groups, followed by the esterification of the remaining hydroxyl group with oleic acid. The reaction conditions often include the use of silylating agents such as triisopropylsilyl chloride and a base like imidazole to facilitate the protection step. The esterification step may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to promote the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oleoyl group can be reduced to form saturated derivatives.
Substitution: The triisopropylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyl groups.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated glycerol derivatives.
Substitution: Glycerol derivatives with different protective or functional groups.
科学研究应用
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol has several scientific research applications, including:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Employed in studies of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of novel materials and surfactants.
作用机制
The mechanism of action of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol involves its interaction with various molecular targets and pathways. The triisopropylsilyl groups provide steric protection, allowing the compound to participate in selective reactions without unwanted side reactions. The oleoyl group can interact with lipid membranes, influencing membrane fluidity and signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3-Tri-O-benzylglycerol: Another protected glycerol derivative with benzyl groups instead of triisopropylsilyl groups.
1,3-Di-O-acetyl-2-oleoylglycerol: A similar compound with acetyl groups instead of triisopropylsilyl groups.
Uniqueness
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol is unique due to the presence of triisopropylsilyl groups, which provide steric protection and enhance the compound’s stability. This makes it particularly useful in synthetic chemistry and biological studies where selective reactions are required.
属性
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGUYRKBNBNIX-DQRAZIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6](/img/new.no-structure.jpg)
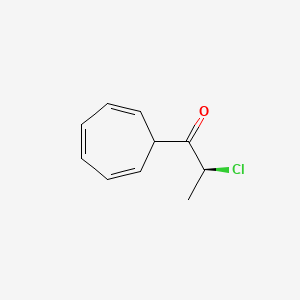
![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)

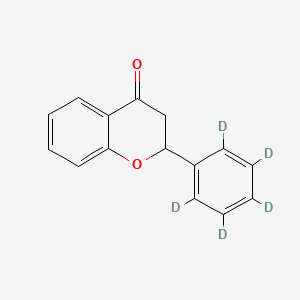
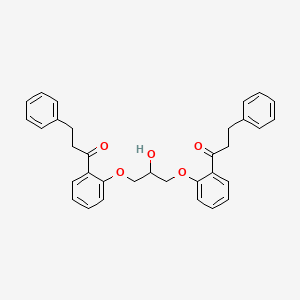
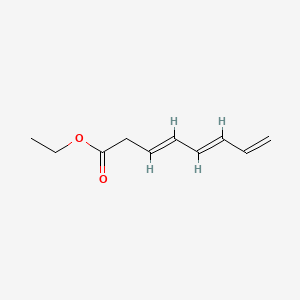
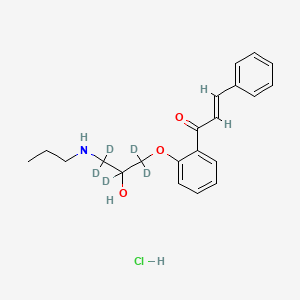
![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
